molecular formula C15H9BrO3 B3189175 6-Bromo-4'-hydroxyflavone CAS No. 288401-01-4

6-Bromo-4'-hydroxyflavone

Cat. No. B3189175
CAS RN: 288401-01-4
M. Wt: 317.13 g/mol
InChI Key: BQCQPDOLZOGWPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Bromo-4’-hydroxyflavone involves several methods. One notable approach is the palladium (II)-catalyzed oxidative cyclization from 2’-hydroxydihydrochalcones . This divergent synthetic route provides access to both flavones and flavanones, depending on the choice of oxidants and additives. The process is highly atom-economic and yields a variety of flavonoid derivatives .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4’-hydroxyflavone consists of a 15-carbon skeleton with two phenyl rings and one oxacycle . The bromine substitution at the 6-position and the hydroxyl group at the 4’-position contribute to its unique properties .

Mechanism of Action

  • Estrogen-related functions .

properties

CAS RN

288401-01-4

Product Name

6-Bromo-4'-hydroxyflavone

Molecular Formula

C15H9BrO3

Molecular Weight

317.13 g/mol

IUPAC Name

6-bromo-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H9BrO3/c16-10-3-6-14-12(7-10)13(18)8-15(19-14)9-1-4-11(17)5-2-9/h1-8,17H

InChI Key

BQCQPDOLZOGWPV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Br)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A dichloromethane solution (4.9 ml) that contained boron tribromide was slowly added to a dichloromethane solution (85 ml) that contained compound 19 (185 mg, 0.489 mmol) while stirring under cooling on ice, and the reaction was then carried out for 30 hours. After completion of the reaction, purified water (80 ml) was added to the reaction solution, and the dichloromethane layer was extracted. The extract was dried over anhydrous sodium sulfate, and the solvent was then distilled away under reduced pressure. The residue was subjected to silica gel column chromatography using ethyl acetate/hexane (1/4) as an elution solvent, so as to obtain a product of interest, 6-bromo-4′-hydroxyflavone (compound 20). Yield: 79 mg (yield constant: 44.3%) 1H NMR (300 MHz, DMSO6) 610.37 (s, 1H), 8.27 (s, 1H), 8.28-8.30 (m, 1H), 7.98 (d, J=8.4 Hz, 2H), 7.61 (d, J=8.7 Hz, 1H), 6.93-6.95 (m, 3H). MS m/z 364 (M+).
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185 mg
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4.9 mL
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Synthesis routes and methods II

Procedure details

A dichloromethane solution (12 ml) that contained boron tribromide was slowly added to a dichloromethane solution (215 ml) that contained compound 15 (400 mg, 1.21 mmol) while stirring under cooling on ice, and the obtained mixture was then reacted. After completion of the reaction, purified water (100 ml) was added to the reaction solution, and the dichloromethane layer was extracted. The extract was dried over anhydrous sodium sulfate, and the solvent was then distilled away under reduced pressure. The residue was subjected to silica gel column chromatography using ethyl acetate/hexane (2/5) as an elution solvent, so as to obtain a product of interest, 6-bromo-4′-hydroxyflavone (compound 16). Yield: 50 mg (yield constant: 13.1%) 1H NMR (300 MHz, CDCl3) δ10.38 (s, 1H), 8.09 (s, 1H), 7.97-8.00 (m, 3H), 7.76 (d, J=9.0 Hz, 1H), 6.93-6.96 (m, 3H).
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400 mg
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215 mL
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